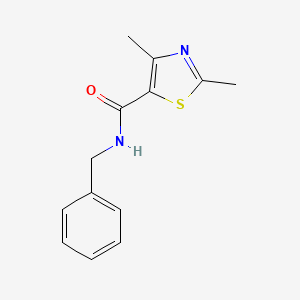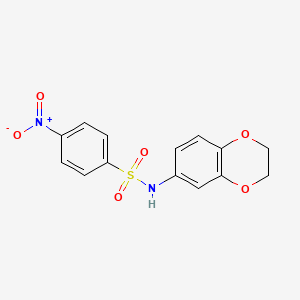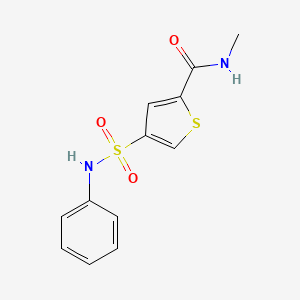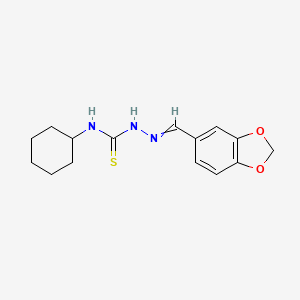![molecular formula C19H24ClN3O3 B5529894 1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5529894.png)
1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone typically involves multi-step reactions, starting from basic chemical building blocks to the final complex molecule. For instance, derivatives of piperazine, a core component of the molecule , have been synthesized through reactions involving chloroaniline, bis-(2-chloroethyl) amine hydrochloride, and bromo-3-chloropropane, achieving an overall yield of 45.7% in one study (Mai, 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone is characterized using various analytical techniques, such as X-ray diffraction and density functional theory (DFT). These studies help in understanding the spatial arrangement of atoms within the molecule, which is crucial for its reactivity and interactions. An example is the structural analysis of a dichlorophenyl piperazine derivative, where single-crystal X-ray diffraction and DFT were used to elucidate its structure (Şahin et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of this compound encompasses its ability to undergo various transformations, including alkylation, acidulation, and hydrolysis. These reactions are pivotal for synthesizing pharmaceutical intermediates and exploring the compound's chemical behavior. A study on a related piperazine compound details its synthesis process, providing insights into its chemical properties (Quan, 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Intermediates
Research has focused on the synthesis of medicinal intermediates like piperazines, which are crucial for developing various pharmaceutical compounds. The synthesis involves key intermediates that could relate to or include structures similar to "1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone" for the preparation of 1,4-N,N-substituted piperazines. These intermediates play a significant role in the synthesis of compounds with potential therapeutic applications, illustrating the importance of such chemical structures in medicinal chemistry (Xue Weiliang, 2008).
Pharmacological Effects and Metabolism
Some studies explore the pharmacological effects and metabolism of compounds structurally related to "1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone". For instance, research on dopamine D(4)-selective antagonists that share similar piperazine structures provides insights into their metabolic pathways, highlighting the significance of understanding the biotransformation processes for developing effective therapeutic agents. These studies contribute to a broader understanding of the pharmacokinetics and pharmacodynamics of piperazine-based compounds (K. Zhang et al., 2000).
Antifungal and Antibacterial Activity
Compounds with the piperazine motif, similar to "1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone", have been evaluated for their antifungal and antibacterial activities. Studies have demonstrated that certain piperazine derivatives exhibit moderate activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents. These findings suggest the utility of such compounds in addressing microbial resistance and developing new antimicrobial therapies (Rakesh P. N. Roshan, 2018).
Analytical and Forensic Applications
In forensic science, the detection of piperazine derivatives, including those structurally related to "1-{2-[4-(2-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone", is crucial for identifying illicit substances. Research has developed simple, rapid screening methods for detecting piperazine compounds in forensic samples, demonstrating the relevance of analytical chemistry in legal and forensic contexts. These methods facilitate the identification and quantification of piperazine-based drugs, aiding in forensic investigations and drug enforcement efforts (W. P. Silva et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[4-(2-chlorophenyl)-2-methyl-5-oxopiperazin-1-yl]-2-oxoethyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-14-11-23(16-8-5-4-7-15(16)20)19(26)13-22(14)18(25)12-21-10-6-2-3-9-17(21)24/h4-5,7-8,14H,2-3,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEBOIOMOURQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CN2CCCCCC2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(2-Chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5529812.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5529823.png)
![5-(2-furoyloxy)-4,4,6,6-tetramethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B5529824.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5529831.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5529849.png)



![6-methoxy-4-methyl-2-[(2-phenylethyl)thio]quinazoline](/img/structure/B5529889.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5529901.png)
![N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5529906.png)
